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e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

Executive Summary
The molecule 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (CAS: 126415-03-0), often

referred to as an ortho-PEGylated aniline, represents a critical structural motif in modern drug

design. Unlike simple anilines, this derivative incorporates a diethylene glycol monomethyl

ether chain at the ortho position. This specific structural modification is not merely for solubility;

it fundamentally alters the electronic and steric landscape of the pharmacophore.

This guide provides a structural analysis comparing this derivative against its para-substituted

and shorter-chain analogs, focusing on its application as a solubility-enhancing linker in

PROTACs and a solvent-exposed tail in Kinase Inhibitors.

Part 1: Structural Analysis & Mechanism
The Ortho-Effect: Intramolecular Dynamics
The defining feature of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is the proximity of the

PEG chain to the primary amine. Unlike para-isomers, the ortho-isomer exhibits a unique

intramolecular hydrogen bond (IMHB) between the aniline protons and the ether oxygen.
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Basicity Modulation: The inductive electron-withdrawing effect (-I) of the oxygen, combined

with the IMHB, typically lowers the pKa of the aniline nitrogen compared to the para-isomer.

Ortho-PEG Aniline pKa: ~4.4–4.5

Para-PEG Aniline pKa: ~5.3

Implication: The ortho-derivative is less protonated at physiological pH, potentially

improving membrane permeability (LogD) despite the hydrophilic chain.

Comparative SAR: Ortho vs. Para vs. Chain Length
The following table contrasts the topic molecule with key alternatives used in medicinal

chemistry.

Feature
Topic Molecule

(Ortho-PEG2)
Comparator A (Para-
PEG2)

Comparator B

(Ortho-PEG1)

Structure

2-[2-(2-

Methoxyethoxy)ethoxy

]aniline

4-[2-(2-

Methoxyethoxy)ethoxy

]aniline

2-(2-

Methoxyethoxy)aniline

CAS 126415-03-0 65673-48-5 72806-66-7

Steric Bulk High (Shields NH2) Low (Exposed NH2) Medium

Solubility (Aq) High (++++) High (++++) Moderate (++)

Reactivity
Reduced (Steric

hindrance)
High (Nucleophilic) Moderate

Primary Use
PROTAC Linker

(Rigidification)
Solvent Tail (Flexible) Fragment (Compact)

Visualizing the Structural Logic
The diagram below illustrates the decision tree for selecting the Ortho-PEG2 motif over

alternatives based on the desired pharmacological outcome.
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Caption: SAR Decision Tree. The Ortho-PEG2 motif is selected when balancing solubility with

permeability via Intramolecular Hydrogen Bonding (IMHB).

Part 2: Experimental Performance & Protocols
Solubility and Lipophilicity Data
In drug development, this molecule is often used to "rescue" insoluble scaffolds. The PEG2

chain adds hydrophilic surface area, but the ortho placement mitigates the penalty on

lipophilicity (LogP) better than para placement due to the "wrapping" effect of the chain.

Property
Ortho-PEG2-
Aniline

Para-PEG2-Aniline
Unsubstituted
Aniline

CLogP ~1.3 ~1.1 0.9

TPSA (Å²) ~48 ~48 26

Water Sol. >50 mM >50 mM ~350 mM

Lipid Sol. High Moderate High

Note: Data derived from consensus chemoinformatic models and structural analogs [1][2].

Protocol: Amide Coupling for PROTAC Synthesis
A common application is coupling this aniline to an E3 ligase ligand (e.g., VHL or Cereblon

binder) containing a carboxylic acid. Due to the steric hindrance of the ortho-PEG chain,

standard coupling conditions must be optimized.
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Objective: Synthesize a PROTAC precursor by coupling 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine to a carboxylic acid linker.

Reagents:

Carboxylic Acid Component (1.0 eq)

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (1.1 eq)

HATU (1.2 eq)[1]

DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: Anhydrous DMF

Step-by-Step Workflow:

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU

and DIPEA. Stir at room temperature for 15 minutes to form the activated ester. Critical:

Ensure anhydrous conditions to prevent hydrolysis.

Addition: Add the ortho-PEG aniline slowly to the reaction mixture.

Reaction: Stir at 40°C for 4–16 hours. Note: The elevated temperature (vs. RT) is often

required due to the steric hindrance of the ortho-alkoxy group.

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the amide bond

formation.

Workup: Dilute with ethyl acetate, wash with 5% LiCl (aq) to remove DMF, followed by brine.

Dry over Na₂SO₄.

Purification: Flash chromatography (DCM/MeOH gradient).
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Caption: Optimized Amide Coupling Workflow. Note the 40°C heating step to overcome ortho-

steric hindrance.

Part 3: Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the

degradation efficiency.[1] The 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine motif serves as a

"rigidified" PEG linker.

Advantage: Unlike a pure aliphatic PEG chain, the phenyl ring adds rigidity, potentially

reducing the entropic cost of ternary complex formation between the Target Protein,

PROTAC, and E3 Ligase.

Use Case: Connecting a Cereblon ligand (e.g., Pomalidomide) to a target warhead.[2]
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Kinase Inhibitor "Tail"
Many kinase inhibitors (e.g., EGFR inhibitors) utilize an aniline moiety occupying the solvent-

front region of the ATP binding pocket.

Role: The PEG tail extends into the solvent, improving the drug's solubility without interfering

with the hinge-binding region.

Example: Analogous structures are found in the solubilizing tails of compounds like Gefitinib

(though attached to the quinazoline, the principle of ether-linked solubilizing groups is

identical) [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1317545#structural-analysis-
comparison-of-2-2-2-methoxyethoxy-ethoxy-phenylamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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